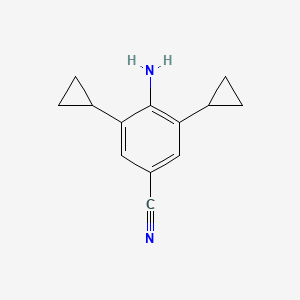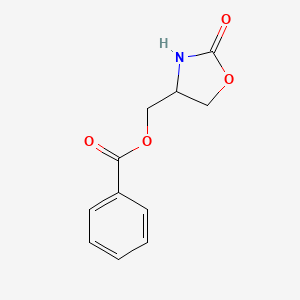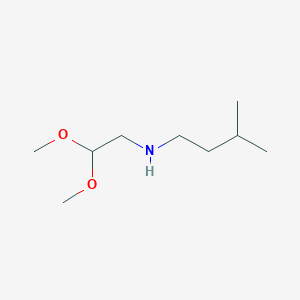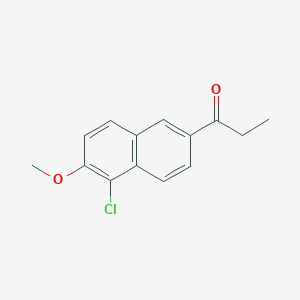
(1-isoquinolin-1-ylpiperidin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(1-isoquinolin-1-ylpiperidin-4-yl)methanol: is a chemical compound that features a unique structure combining an isoquinoline ring and a piperidine ring connected via a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-isoquinolin-1-ylpiperidin-4-yl)methanol typically involves the reaction of isoquinoline derivatives with piperidine derivatives under specific conditions. One common method includes the reduction of isoquinoline with a suitable reducing agent, followed by the introduction of a piperidine ring through nucleophilic substitution. The final step involves the addition of a methanol group to the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions:
Oxidation: (1-isoquinolin-1-ylpiperidin-4-yl)methanol can undergo oxidation reactions, where the methanol group is oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted isoquinoline and piperidine derivatives, which can be further utilized in different chemical and pharmaceutical applications.
科学的研究の応用
Chemistry: In chemistry, (1-isoquinolin-1-ylpiperidin-4-yl)methanol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets. It is used in the development of bioactive molecules and as a tool in biochemical research.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a lead compound in the design of new drugs targeting specific diseases.
Industry: The compound finds applications in the industrial synthesis of pharmaceuticals and fine chemicals. Its versatility makes it a valuable building block in the production of various chemical products.
作用機序
The mechanism of action of (1-isoquinolin-1-ylpiperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved.
類似化合物との比較
1,2,3,4-Tetrahydroisoquinoline: This compound shares the isoquinoline core but lacks the piperidine ring and methanol group.
Isoquinoline: A simpler structure with only the isoquinoline ring.
Piperidine: Contains only the piperidine ring without the isoquinoline and methanol groups.
Uniqueness: (1-isoquinolin-1-ylpiperidin-4-yl)methanol is unique due to its combination of the isoquinoline and piperidine rings connected via a methanol group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C15H18N2O |
|---|---|
分子量 |
242.32 g/mol |
IUPAC名 |
(1-isoquinolin-1-ylpiperidin-4-yl)methanol |
InChI |
InChI=1S/C15H18N2O/c18-11-12-6-9-17(10-7-12)15-14-4-2-1-3-13(14)5-8-16-15/h1-5,8,12,18H,6-7,9-11H2 |
InChIキー |
WGGCHTXQUMQYGF-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CO)C2=NC=CC3=CC=CC=C32 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Benzenesulfonic acid, 4-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B8687686.png)

